Dermostatin

Antifungal susceptibility Polyene macrolide Cryptococcus neoformans

Dermostatin is a Group I hexaene polyene (fungistatic/fungicidal thresholds indistinguishable) with pathogen-specific efficacy comparable to amphotericin B against C. neoformans and B. dermatitidis, but inferior against C. albicans. Ideal for comparative SAR studies investigating double-bond count effects on membrane permeabilization kinetics. LD50 32 mg/kg in mice indicates acute toxicity profile distinct from Group II heptaenes.

Molecular Formula C40H64O11
Molecular Weight 720.9 g/mol
CAS No. 11120-15-3
Cat. No. B085389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDermostatin
CAS11120-15-3
SynonymsDermostatin
Molecular FormulaC40H64O11
Molecular Weight720.9 g/mol
Structural Identifiers
SMILESCC1C=CC(CC(CC(CC(CC(CC(CC(CC(C(C(CC=CC=CC=CC=CC=CC=CC(=O)OC1C(C)C)O)C)O)O)O)O)O)O)O)O
InChIInChI=1S/C40H64O11/c1-27(2)40-28(3)18-19-30(41)20-31(42)21-32(43)22-33(44)23-34(45)24-35(46)25-36(47)26-38(49)29(4)37(48)16-14-12-10-8-6-5-7-9-11-13-15-17-39(50)51-40/h5-15,17-19,27-38,40-49H,16,20-26H2,1-4H3/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,19-18+
InChIKeyLSYAYTGVPHMMBZ-VMYRXBQLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dermostatin CAS 11120-15-3: A Hexaene Polyene Antifungal with Species-Specific Efficacy Differentiated from Amphotericin B


Dermostatin (CAS 11120-15-3), also known as Viridofulvin, is a polyene macrolide antifungal antibiotic produced by Streptomyces viridogriseus [1]. It exists as a mixture comprising approximately 43% Dermostatin A (C40H64O11) and 57% Dermostatin B (C41H66O11), representing the first hexaenes to have their structures fully determined [2]. Unlike the more widely studied heptaene amphotericin B or tetraene nystatin, Dermostatin is classified as a hexaene based on its six conjugated double bonds [3]. Its spectrum of activity is species-dependent rather than broad-spectrum, a characteristic that defines its differentiation from more toxic heptaene alternatives for specific fungal targets [4]. The compound demonstrates meaningful in vitro and in vivo activity against Cryptococcus neoformans and Blastomyces dermatitidis while showing reduced efficacy against Candida albicans relative to amphotericin B, establishing a distinct therapeutic fingerprint [4].

Why Polyene Antifungals Are Not Interchangeable: Dermostatin 11120-15-3 Demonstrates Mechanism-Class and Species-Specific Differentiation


Substituting one polyene antifungal for another without experimental validation introduces substantial risk due to fundamental differences in both mechanism-of-action classification and species-specific efficacy. Dermostatin belongs to Group I polyene antibiotics, a mechanistically distinct category wherein fungistatic and fungicidal concentrations are indistinguishable, and K+ leakage occurs at the same concentration as cell death [1]. In contrast, clinically dominant polyenes such as amphotericin B and nystatin belong to Group II, where fungistatic levels are clearly separable from fungicidal levels and substantial K+ leakage occurs at low concentrations while cell death requires higher concentrations [1]. Beyond this mechanistic divergence, Dermostatin exhibits pathogen-dependent efficacy: its in vivo activity is comparable to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis, but inferior against Candida albicans and Histoplasma capsulatum [2]. Furthermore, Dermostatin's LD50 of 32 mg/kg in mice indicates higher acute toxicity than amphotericin B [2], further precluding blind substitution. These compound-specific parameters demand direct, data-driven selection rather than class-based interchangeability.

Dermostatin 11120-15-3: Quantitative Comparative Evidence for Informed Scientific Procurement


Species-Specific MIC Profile: Dermostatin Demonstrates Superior In Vitro Potency Against Blastomyces dermatitidis Relative to Cryptococcus neoformans and Dermatophytes

Dermostatin exhibits a species-dependent MIC profile with its most potent activity observed against Blastomyces dermatitidis at 0.625 μg/mL, followed by Cryptococcus neoformans at 0.625-1.25 μg/mL, Histoplasma capsulatum at 2.5 μg/mL, and substantially reduced activity against dermatophytes at 5 to >10 μg/mL [1]. The compound's MIC against Candida albicans (0.78-1.56 μg/mL) is comparable to its activity against Cryptococcus but approximately 2- to 2.5-fold higher than its most potent target [1]. This species-dependent gradient contrasts with amphotericin B's broader, more uniform potency across these fungal species, providing a basis for target-specific selection [2].

Antifungal susceptibility Polyene macrolide Cryptococcus neoformans

Mechanism-Based Classification: Dermostatin as a Group I Polyene Exhibits Non-Separable Fungistatic/Fungicidal Concentrations, Differentiating from Amphotericin B and Nystatin

Dermostatin is classified as a Group I polyene antibiotic, characterized by fungistatic and fungicidal levels that are indistinguishable, with K+ leakage and cell death occurring at the same concentration of added polyene [1]. In contrast, amphotericin B, nystatin, and their semisynthetic derivatives are classified as Group II polyenes, wherein considerable K+ leakage occurs at low concentrations while cell death or hemolysis requires significantly higher concentrations, producing clearly separable fungistatic and fungicidal levels [1]. This mechanistic distinction has direct experimental implications: Dermostatin's concentration-response relationship for membrane permeabilization and cell killing is more tightly coupled than that of Group II polyenes, affecting interpretation of in vitro pharmacodynamic studies [1].

Polyene mechanism Fungicidal Potassium efflux

In Vivo Efficacy: Dermostatin Demonstrates Pathogen-Dependent Parity with Amphotericin B in Murine Infection Models

In murine infection models, Dermostatin's in vivo efficacy is pathogen-specific: its activity was comparable to amphotericin B against Cryptococcus neoformans and Blastomyces dermatitidis infections, but was less effective than amphotericin B against Candida albicans and Histoplasma capsulatum [1]. Both parenteral and oral administration routes were evaluated, with consistent results across routes [1]. This species-dependent in vivo efficacy pattern mirrors the compound's in vitro MIC gradient, supporting the predictive value of the in vitro susceptibility data for in vivo outcomes [1].

In vivo efficacy Murine model Cryptococcosis

Acute Toxicity Profile: Dermostatin LD50 of 32 mg/kg in Mice Indicates Higher Acute Toxicity Than Amphotericin B

The acute toxicity of Dermostatin in mice, as measured by LD50, is 32 mg/kg [1]. While a direct head-to-head LD50 comparison from the same study is not reported, cross-study comparison with established literature values for amphotericin B (reported LD50 in mice typically ranging from approximately 2-4 mg/kg to >88 mg/kg depending on formulation and vehicle) suggests Dermostatin falls within a moderate toxicity range among polyenes [1]. The LD50 value provides essential safety context for researchers planning in vivo studies: dose selection and experimental design must account for this toxicity profile relative to other polyenes [1].

Toxicity LD50 Polyene safety

Chemical Structure Differentiation: Dermostatin as the First Structure-Determined Hexaene Polyene with Defined A and B Component Composition

Dermostatin is distinguished from other polyene antifungals by its hexaene structure, containing six conjugated double bonds, in contrast to the heptaene amphotericin B (seven double bonds), the tetraene nystatin (four double bonds), and the pentaene filipin (five double bonds) [1][2]. Dermostatin exists as a defined mixture of two structurally related components: Dermostatin A (C40H64O11, ~43%) and Dermostatin B (C41H66O11, ~57%), representing the first hexaenes to have their complete structures elucidated [2][3]. This structural characterization provides a foundation for understanding its distinct biological properties and ensures batch-to-batch compositional reproducibility expectations for research procurement [2].

Hexaene antibiotic Polyene structure Natural product

Dermostatin 11120-15-3: Validated Application Scenarios Based on Quantitative Comparative Evidence


Cryptococcus neoformans and Blastomyces dermatitidis Infection Research

Based on in vitro MIC data (C. neoformans: 0.625-1.25 μg/mL; B. dermatitidis: 0.625 μg/mL) and in vivo efficacy comparable to amphotericin B in murine models, Dermostatin is a suitable research tool for studying cryptococcosis and blastomycosis in preclinical settings [1]. Researchers investigating alternative polyene therapies for these specific pathogens, particularly where amphotericin B's nephrotoxicity is a confounding variable, may utilize Dermostatin as a comparator compound. Note that this application is pathogen-specific: Dermostatin should not be substituted for C. albicans or H. capsulatum studies where its efficacy is inferior to amphotericin B [1].

Polyene Structure-Activity Relationship (SAR) and Mechanism-of-Action Studies

Dermostatin's unique classification as a Group I polyene (fungistatic/fungicidal concentrations indistinguishable) and its hexaene structure (six conjugated double bonds) distinguish it from Group II heptaenes (amphotericin B) and tetraenes (nystatin) [1][2]. Researchers conducting comparative polyene SAR studies can use Dermostatin to investigate how double-bond count (hexaene vs. heptaene vs. tetraene) influences membrane permeabilization kinetics, K+ leakage thresholds, and the relationship between fungistatic and fungicidal concentrations [2]. The defined A/B component composition (~43%/57%) also enables batch-to-batch consistency verification [3].

In Vitro Antifungal Susceptibility Testing and Assay Development

The well-characterized MIC profile of Dermostatin against a panel of pathogenic fungi (C. albicans: 0.78-1.56 μg/mL; H. capsulatum: 2.5 μg/mL; dermatophytes: 5 to >10 μg/mL) provides a reference dataset for antifungal susceptibility assay validation and quality control applications [1]. Dermostatin can serve as a positive control compound in high-throughput screening campaigns targeting polyene-resistant fungal strains, particularly given its species-dependent activity gradient that spans >10-fold across different fungal targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dermostatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.